Cas no 5418-11-1 (Benzene,[(2-phenylethenyl)sulfonyl]-)
![Benzene,[(2-phenylethenyl)sulfonyl]- structure](https://pt.kuujia.com/scimg/cas/5418-11-1x500.png)
5418-11-1 structure
Nome do Produto:Benzene,[(2-phenylethenyl)sulfonyl]-
Benzene,[(2-phenylethenyl)sulfonyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzene,[(2-phenylethenyl)sulfonyl]-
- PHENYL TRANS-STYRYL SULFONE
- [(E)-2-(benzenesulfonyl)ethenyl]benzene
- Phenyl styryl sulfone
- AG-996/01589037
- trans-Phenyl -styrylsulfone
- J-009896
- NCGC00247196-01
- NSC91052
- DS-10082
- MFCD00159177
- (E)-[2-(Phenylsulfonyl)vinyl]benzene
- phenyl 2-phenylvinyl sulfone
- AC7955
- MLS000537579
- Sulfone, phenyl styryl
- (E)-(2-Phenylethenyl)-sulphonylbenzene
- styrylsulfonylbenzene
- NSC 140157
- AKOS015836307
- P2812
- HMS2384E06
- SCHEMBL5572469
- SMR000163743
- CHEMBL1460161
- NSC-4521
- (2-(Phenylsulfonyl)vinyl)benzene
- (E)-Styryl Phenyl Sulfone
- A882995
- (E)-(2-(phenylsulfonyl)vinyl)benzene
- Benzene, [[(1E)-2-phenylethenyl]sulfonyl]-
- E-styryl Phenyl Sulfone
- .beta.-Phenylsulfonylstyrene
- SCHEMBL5572462
- Benzene, [(2-phenylethenyl)sulfonyl]-
- NSC-91052
- 5418-11-1
- ([(E)-2-Phenylethenyl]sulfonyl)benzene #
- Phenyl trans-styryl sulphone
- Benzene,[[(1E)-2-phenylethenyl]sulfonyl]-
- 16212-06-9
- (E)-(2-Phenylethenyl)sulphonylbenzene
- 2-(Phenylsulfonyl)styrene
- PHENYL TRANS-STYRYL SULFONE 99
- NSC4521
- Phenyl trans-styryl sulfone 99
- trans-Phenyl beta-styrylsulfone
-
- MDL: MFCD00159177
- Inchi: InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
- Chave InChI: DNMCCXFLTURVLK-VAWYXSNFSA-N
- SMILES: C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2
Propriedades Computadas
- Massa Exacta: 244.05586
- Massa monoisotópica: 244.05580079g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 339
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 3.1
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 42.5
Propriedades Experimentais
- Cor/Forma: Not determined
- Ponto de Fusão: 74-75 °C(lit.)
- PSA: 34.14
- Solubilidade: Not determined
Benzene,[(2-phenylethenyl)sulfonyl]- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Oakwood | 005491-250mg |
Phenyl trans-styryl sulfone |
5418-11-1 | 250mg |
$22.00 | 2024-07-19 | ||
Oakwood | 005491-5g |
Phenyl trans-styryl sulfone |
5418-11-1 | 5g |
$195.00 | 2024-07-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-507091-1g |
Phenyl trans-styryl sulfone, |
5418-11-1 | 1g |
¥752.00 | 2023-09-05 | ||
1PlusChem | 1P003U61-250mg |
Phenyl trans-styryl sulfone |
5418-11-1 | 250mg |
$49.00 | 2024-04-30 | ||
Fluorochem | 005491-1g |
Phenyl trans-styryl sulfone |
5418-11-1 | 95+% | 1g |
£25.00 | 2022-03-01 | |
Oakwood | 005491-1g |
Phenyl trans-styryl sulfone |
5418-11-1 | 1g |
$44.00 | 2024-07-19 | ||
Fluorochem | 005491-5g |
Phenyl trans-styryl sulfone |
5418-11-1 | 95+% | 5g |
£75.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-507091-1 g |
Phenyl trans-styryl sulfone, |
5418-11-1 | 1g |
¥752.00 | 2023-07-10 | ||
1PlusChem | 1P003U61-1g |
Phenyl trans-styryl sulfone |
5418-11-1 | 1g |
$72.00 | 2024-04-30 |
Benzene,[(2-phenylethenyl)sulfonyl]- Literatura Relacionada
-
Fuhong Xiao,Yangling Hu,Huawen Huang,Fen Xu,Guo-Jun Deng Org. Biomol. Chem. 2020 18 3527
-
Yanli Xu,Xiaodong Tang,Weigao Hu,Wanqing Wu,Huanfeng Jiang Green Chem. 2014 16 3720
-
Runyu Mao,Zheng Yuan,Rui Zhang,Yechun Ding,Xiaona Fan,Jie Wu Org. Chem. Front. 2016 3 1498
-
Sarah-Jayne Burlingham,David Guijarro,Irene Bosque,Rafael Chinchilla,Jose C. Gonzalez-Gomez Org. Biomol. Chem. 2022 20 7923
-
Jonathan D. Bell,John A. Murphy Chem. Soc. Rev. 2021 50 9540
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